N,N'-Bis(1-carboxyethyl) dithiooxamide
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Overview
Description
N,N’-BIS(1-CARBOXYETHYL)-ETHANEBISTHIOAMIDE is a chemical compound known for its unique structure and properties It is characterized by the presence of two carboxyethyl groups attached to an ethanebisthioamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-BIS(1-CARBOXYETHYL)-ETHANEBISTHIOAMIDE typically involves the reaction of ethanebisthioamide with carboxyethylating agents under controlled conditions. One common method includes the use of succinic acid and 1,4-butanediol in the presence of a catalyst to facilitate the reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants into the desired product .
Industrial Production Methods
Industrial production of N,N’-BIS(1-CARBOXYETHYL)-ETHANEBISTHIOAMIDE follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is typically purified through crystallization or chromatography techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N,N’-BIS(1-CARBOXYETHYL)-ETHANEBISTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thioamide groups to amines.
Substitution: The carboxyethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N,N’-BIS(1-CARBOXYETHYL)-ETHANEBISTHIOAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.
Industry: It is used in the production of biodegradable polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N,N’-BIS(1-CARBOXYETHYL)-ETHANEBISTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox cycles, impacting cellular functions and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N,N’-BIS(1-CARBOXYMETHYL)DITHIOXAMIDE: Similar in structure but with carboxymethyl groups instead of carboxyethyl groups.
N,N’-BIS(1-CARBOXY-2-METHYLPROPYL)DITHIOXAMIDE: Contains carboxy-2-methylpropyl groups.
N,N’-BIS(1-CARBOXY-3-METHYLBUTYL)DITHIOXAMIDE: Features carboxy-3-methylbutyl groups.
Uniqueness
N,N’-BIS(1-CARBOXYETHYL)-ETHANEBISTHIOAMIDE stands out due to its specific carboxyethyl groups, which confer unique chemical properties and reactivity. This makes it particularly useful in applications requiring precise control over molecular interactions and reactions.
Properties
CAS No. |
54954-61-9 |
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Molecular Formula |
C8H12N2O4S2 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
2-[[2-(1-carboxyethylamino)-2-sulfanylideneethanethioyl]amino]propanoic acid |
InChI |
InChI=1S/C8H12N2O4S2/c1-3(7(11)12)9-5(15)6(16)10-4(2)8(13)14/h3-4H,1-2H3,(H,9,15)(H,10,16)(H,11,12)(H,13,14) |
InChI Key |
HHWMJTSTCLXGFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)NC(=S)C(=S)NC(C)C(=O)O |
Origin of Product |
United States |
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